3,4,5-Triethoxybenzohydrazide
Overview
Description
3,4,5-Triethoxybenzohydrazide is an organic compound with the molecular formula C11H18N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with three ethoxy groups at the 3, 4, and 5 positions and a hydrazide group at the carboxyl position
Mechanism of Action
Target of Action
It’s known that hydrazide-hydrazone analogs, which include 3,4,5-triethoxybenzohydrazide, have been evaluated for their antibacterial and antifungal properties
Mode of Action
It’s known that hydrazide-hydrazone analogs can interact with various aromatic and heteroaromatic aldehydes . This interaction could potentially lead to changes in the cellular processes of the targeted organisms, contributing to its antibacterial and antifungal effects .
Biochemical Pathways
Given its potential antibacterial and antifungal properties, it’s plausible that the compound interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .
Result of Action
It’s known that hydrazide-hydrazone analogs, including this compound, exhibit significant antibacterial activity . This suggests that the compound’s action results in the inhibition or death of bacterial cells.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins within the cell
Cellular Effects
It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time
Metabolic Pathways
It is believed that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triethoxybenzohydrazide typically involves the following steps:
Esterification: The starting material, 3,4,5-triethoxybenzoic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding methyl ester.
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Products may include 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Products may include 3,4,5-triethoxybenzylamine.
Substitution: Products depend on the substituent introduced, such as 3,4,5-trimethoxybenzohydrazide if methoxy groups are introduced.
Scientific Research Applications
3,4,5-Triethoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It can be used in the development of photochromic and fluorescent materials.
Biological Studies: It is employed in studies involving enzyme inhibition and protein binding due to its hydrazide functionality.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzohydrazide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Trichlorobenzohydrazide: Similar structure but with chloro groups instead of ethoxy groups.
Uniqueness: 3,4,5-Triethoxybenzohydrazide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy and chloro analogs.
Properties
IUPAC Name |
3,4,5-triethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJDYADVRMKUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365835 | |
Record name | 3,4,5-triethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-36-1 | |
Record name | 3,4,5-triethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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